N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the dimethylphenyl and methylbenzoyl groups through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives with different substituents. Examples include:
- N-(3,4-dimethylphenyl)-4-methoxybenzamide
- N-{(3,4-dimethoxyphenyl)[(4-methylbenzoyl)amino]methyl}-4-methylbenzamide
Uniqueness
The uniqueness of N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H25N3O2S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H25N3O2S/c1-14-6-9-19(10-7-14)24(30)29-22-21-17(4)12-18(5)27-26(21)32-23(22)25(31)28-20-11-8-15(2)16(3)13-20/h6-13H,1-5H3,(H,28,31)(H,29,30) |
InChI Key |
QRUBIJMNLCAABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C)C)C(=O)NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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